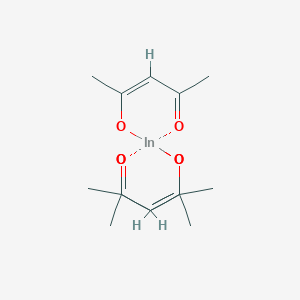

トリ(2,4-ペンタンジオナト)インジウム(III)

説明

Synthesis Analysis

The synthesis of indium(III) complexes often involves the reaction of indium salts with ligands under specific conditions. For example, allyl and 2-methylallyl indium compounds can be prepared via salt metathesis, starting from indium trichloride and a Grignard reagent, indicating a general approach to synthesizing indium complexes (Peckermann, Raabe, Spaniol, & Okuda, 2011). Similar methodologies could be adapted for the synthesis of "Indium, tris(2,4-pentanedionato)-".

Molecular Structure Analysis

The molecular structure of indium complexes can vary widely depending on the ligands involved. For instance, indium tris(thiocarbamates) exhibit a geometry that can be intermediate between octahedral and trigonal prismatic, as determined by X-ray diffraction analysis (Dutta, Jain, Chaudhury, & Tiekink, 2001). This suggests that "Indium, tris(2,4-pentanedionato)-" would also have a defined and potentially unique geometry influenced by the pentanedionate ligands.

Chemical Reactions and Properties

The chemical reactivity of indium complexes is influenced by their molecular structure and the electronic properties of the ligands. For example, indium tris(thiocarbamates) can undergo thermal decomposition to yield indium sulfide, a process that underscores the potential for indium complexes to participate in chemical transformations leading to valuable materials (Dutta, Jain, Chaudhury, & Tiekink, 2001).

Physical Properties Analysis

The physical properties of indium complexes, such as solubility, melting point, and volatility, are crucial for their application in various fields. While specific data on "Indium, tris(2,4-pentanedionato)-" is not available, studies on related complexes provide a basis for understanding the potential physical characteristics of indium coordination compounds.

Chemical Properties Analysis

Indium complexes exhibit a range of chemical properties, including redox behavior, ligand exchange reactions, and coordination geometry transitions. The electronic structure and ligand environment play significant roles in defining these properties. For instance, the electronic effects in trivalent indium complexes with dithiocarbamato ligands have been shown to influence geometric distortions, highlighting the complex interplay between structure and reactivity (Sivagurunathan, Ramalingam, & Rizzoli, 2014).

科学的研究の応用

化学合成

トリ(2,4-ペンタンジオナト)インジウム(III)は、様々な化学合成プロセスで使用されています。 . これは、多くの場合、他のインジウム化合物の調製に使用されます。 .

触媒作用

トリ(2,4-ペンタンジオナト)インジウム(III)を含むインジウム(III)錯体は、多成分カップリング反応、共役付加、環状付加反応、芳香族官能化の触媒として使用されてきました。 .

材料科学

材料科学において、トリ(2,4-ペンタンジオナト)インジウム(III)は、インジウム含有材料の合成に使用されています。 . これらの材料は、電子機器やフォトニクスなど、様々な分野で応用されています。 .

電解質分解の調整

トリ(2,4-ペンタンジオナト)インジウム(III)は、電極表面での電解質分解を調整するために使用されてきました。 . この用途は、特にエネルギー貯蔵や電池技術の分野で重要です。 .

有機金属化学

有機金属化学において、トリ(2,4-ペンタンジオナト)インジウム(III)は、他の有機金属化合物の合成のための前駆体として使用されています。 .

キレート錯体形成

トリ(2,4-ペンタンジオナト)インジウム(III)は、様々な金属と特に安定で有用なキレート錯体を形成します。 . これらの錯体は、触媒作用や材料科学など、様々な分野で応用されています。

Safety and Hazards

“Indium, tris(2,4-pentanedionato)-” is harmful if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . Protective gloves, protective clothing, and eye protection should be worn when handling this compound .

作用機序

Target of Action

Indium, tris(2,4-pentanedionato)-, also known as Indium (III) acetylacetonate, is a metal-organic compound

Mode of Action

The mode of action of Indium, tris(2,4-pentanedionato)- is complex and depends on the specific context of its use. For instance, in the field of materials science, it’s used for its ability to form stable complexes with a variety of metals . The ligands in these preparations are the anions of 2,4-pentanedione . The Z isomer of the enolate has a highly favorable geometry for complexation .

Result of Action

In the context of lithium-ion batteries, it’s known to modulate electrolyte decomposition on negative electrodes . This compound uniquely alters charge transfer across the electrode surface, facilitated by high or low work function layer .

Action Environment

The action, efficacy, and stability of Indium, tris(2,4-pentanedionato)- can be influenced by various environmental factors. For instance, in lithium-ion batteries, the exposure of graphite surface to the electrolyte is minimized by an interlayer during cycling . The interlayer possesses a higher work function than lithiated graphite and suppresses further electrolyte decomposition on graphite .

特性

IUPAC Name |

(Z)-4-bis[[(Z)-4-oxopent-2-en-2-yl]oxy]indiganyloxypent-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C5H8O2.In/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3/b3*4-3-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKWCWFYBFZIXHE-LNTINUHCSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C)O[In](OC(=CC(=O)C)C)OC(=CC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)C)/O[In](O/C(=C\C(=O)C)/C)O/C(=C\C(=O)C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21InO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

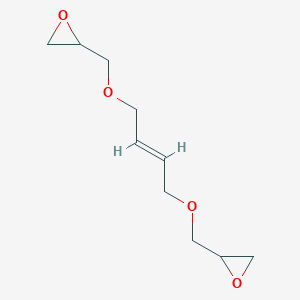

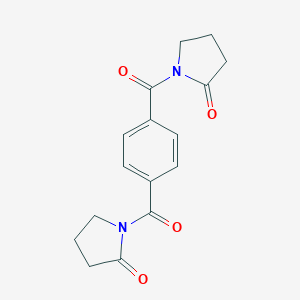

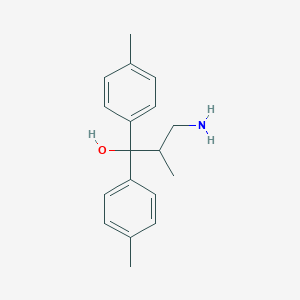

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Hydroxy-4-[2-(2-hydroxy-3,5-dimethylphenyl)-2-oxoethyl]-2,6-piperidinedione](/img/structure/B82751.png)

![(1S,6R)-3,3,7,7-tetramethyl-4-oxabicyclo[4.1.0]heptan-5-one](/img/structure/B82753.png)

![5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B82755.png)